2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid
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Description
The compound “2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antibacterial/Antifungal Activities : A study by Patel & Patel (2010) demonstrated the synthesis of similar compounds, revealing their potential in antibacterial and antifungal applications.
Heterocyclic Compound Synthesis : The utility of activated nitriles, closely related to the compound , in synthesizing various heterocyclic compounds was explored by Fadda, Mukhtar, & Refat (2012). These compounds have wide applications in medicinal chemistry.
Antioxidant and Protective Activities
- Antioxidant Activity in Acetaminophen Toxicity : A benzothiazole derivative closely related to the specified compound demonstrated antioxidant activity and protective effects in the early stages of acetaminophen toxicity, as reported by Cabrera-Pérez et al. (2016).
Applications in Solar Energy
- Dye-Sensitized Solar Cells : Yang et al. (2016) conducted a study on electron-acceptors, including 2-cyanoacrylic acid, for their impact on solar cell efficiency and stability. This research highlights the potential of such compounds in renewable energy technologies.
Drug Design and Synthesis
In Silico Drug Design : A study by Madhavi & Bhavani (2021) involved the design and synthesis of compounds with structures including 2-cyanoacrylic acid, predicting their drug-likeness and bioactivity as nuclear receptor ligands.
Anti-inflammatory Drug Synthesis : Research on synthesizing nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives was conducted by Lynch et al. (2006), suggesting applications in pharmacology.
Other Applications
- Spectrophotometric Determination of Cobalt : A derivative of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid was used for the selective determination of cobalt, as found in a study by Wada, Ishizuki, & Nakagawa (1982).
Properties
IUPAC Name |
2-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-10(7-16)14(19)18-12-5-3-2-4-11(12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQAQHOIWHJHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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